Docetaxel - 114915-20-7

Docetaxel

Catalog Number: EVT-1509462
CAS Number: 114915-20-7
Molecular Formula: C10H12N2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Docetaxel anhydrous is a tetracyclic diterpenoid that is paclitaxel with the N-benzyloxycarbonyl group replaced by N-tert-butoxycarbonyl, and the acetoxy group at position 10 replaced by a hydroxy group. It has a role as an antineoplastic agent, a photosensitizing agent and an antimalarial. It is a tetracyclic diterpenoid and a secondary alpha-hydroxy ketone. It derives from a hydride of a taxane.
Docetaxel is a clinically well established anti-mitotic chemotherapy medication used mainly for the treatment of breast, ovarian, and non-small cell lung cancer. Docetaxel reversibly binds to tubulin with high affinity in a 1:1 stoichiometric ratio
Docetaxel anhydrous is a Microtubule Inhibitor. The physiologic effect of docetaxel anhydrous is by means of Microtubule Inhibition.
Docetaxel is an antineoplastic agent that has a unique mechanism of action as an inhibitor of cellular mitosis and that currently plays a central role in the therapy of many solid tumors including breast and lung cancer. Docetaxel therapy is frequently associated with serum enzyme elevations which are usually transient and mild, but more importantly has been linked to rapid onset, severe hypersensitivity reactions that can be associated with acute hepatic necrosis, liver failure and death.
Docetaxel Anhydrous is the anhydrous form of docetaxel, a semisynthetic side-chain analogue of paclitaxel with antineoplastic property. Docetaxel binds specifically to the beta-tubulin subunit of microtubules and thereby antagonizes the disassembly of the microtubule proteins. This results in the persistence of aberrant microtubule structures and results in cell-cycle arrest and subsequent cell death.
A semisynthetic analog of PACLITAXEL used in the treatment of locally advanced or metastatic BREAST NEOPLASMS and NON-SMALL CELL LUNG CANCER.
Source and Classification

Docetaxel is classified under the taxane family of drugs, which are known for their ability to disrupt microtubule function during mitosis. The compound is synthesized from 10-deacetylbaccatin III, a precursor obtained from the bark of the yew tree. It is marketed under various brand names, including Taxotere.

Synthesis Analysis

Methods and Technical Details

The synthesis of docetaxel involves several key steps, primarily focusing on esterification and deprotection processes. According to patent literature, one method includes the following steps:

  1. Preparation of Intermediates: The synthesis begins with the production of C7, C10-di-CBZ 10-deacetylbaccatin III and a protected 3-phenylisoserine.
  2. Esterification: These intermediates undergo esterification to form docetaxel. This step typically involves dissolving the intermediates in solvents such as tetrahydrofuran and employing catalysts like Pearlman's catalyst.
  3. Deprotection: The carbobenzyloxy groups are removed to yield the final product. This involves hydrogenation processes that can last up to 48 hours under controlled conditions .
Molecular Structure Analysis

Structure and Data

Docetaxel has a complex molecular structure characterized by its taxane backbone. The molecular formula is C43H53N1O14C_{43}H_{53}N_{1}O_{14}, with a molecular weight of approximately 807.9 g/mol. The structure features a unique arrangement of rings and functional groups that contribute to its biological activity.

  • Key Features:
    • A taxane core with three fused rings.
    • A side chain that includes a phenylisoserine moiety.

The three-dimensional conformation is crucial for its interaction with tubulin, which is essential for its mechanism of action.

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reaction involved in the synthesis of docetaxel is esterification, where an acid (the phenylisoserine) reacts with an alcohol (the hydroxyl group on the baccatin backbone) to form an ester bond. The reaction conditions typically require:

  • Solvents: Tetrahydrofuran or isopropanol/ethyl acetate.
  • Catalysts: Pearlman's catalyst for hydrogenation.
  • Temperature Control: Maintaining low temperatures during certain steps to prevent decomposition.

Subsequent reactions involve deprotection steps where protecting groups are removed using hydrogenation techniques .

Mechanism of Action

Process and Data

Docetaxel exerts its anticancer effects primarily through microtubule stabilization. It binds to the β-subunit of tubulin, preventing depolymerization and thus disrupting normal mitotic spindle function during cell division. This stabilization leads to:

  • Inhibition of Cell Division: Cells are unable to complete mitosis, leading to apoptosis (programmed cell death).
  • Induction of Cell Cycle Arrest: Particularly at the G2/M phase.

This mechanism is critical in treating rapidly dividing cancer cells .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Docetaxel exhibits several notable physical and chemical properties:

  • Appearance: A white to off-white powder.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but poorly soluble in water.
  • Stability: Sensitive to light and moisture; should be stored in a cool, dry place.

The compound's stability and solubility profile are significant factors influencing its formulation into injectable forms for clinical use .

Applications

Scientific Uses

Docetaxel is widely used in oncology for treating various types of cancer due to its efficacy in inhibiting tumor growth. Its applications include:

  • Chemotherapy Regimens: Often combined with other agents for enhanced efficacy.
  • Nanoparticle Formulations: Recent studies have explored encapsulating docetaxel in nanoparticles to improve bioavailability and reduce side effects.
  • Research Applications: Used extensively in preclinical studies to understand cancer biology and drug resistance mechanisms.

The ongoing research into novel delivery systems aims to enhance its therapeutic index while minimizing adverse effects associated with traditional chemotherapy .

Molecular Mechanisms of Docetaxel Action

Tubulin Binding Dynamics and Microtubule Stabilization

Docetaxel binds β-tubulin subunits with 2-fold higher affinity than paclitaxel, targeting the taxane-specific pocket on the inner microtubule surface [6]. This binding promotes microtubule assembly by reducing the lag time for polymerization initiation and lowering the critical tubulin concentration required for polymerization—even in the absence of guanosine triphosphate (GTP) cofactors [6]. The stabilization inhibits physiological microtubule depolymerization, creating hyperstable, non-functional bundles that resist disassembly during mitotic spindle formation [1] [2].

Microtubule stabilization has dual consequences:

  • Mechanical Disruption: Stabilized bundles impair chromosome segregation during mitosis, visualized through GFP-α-tubulin live imaging in breast cancer models. Resistant cells (e.g., MCF-7TXT) exhibit insensitivity to this effect, with unchanged microtubule dynamics post-treatment [2].
  • Altered Tubulin Isoform Expression: Overexpression of βIII-tubulin isotype strongly correlates with docetaxel resistance. In castration-resistant prostate cancer (CRPC), high βIII-tubulin expression (2+/3+ staining) reduces PSA response rates (65% vs. 89%) and shortens median overall survival (17.4 vs. 19.8 months) compared to low-expression tumors [7]. Mutations like F270I in βI-tubulin further diminish docetaxel binding affinity [1].

Table 1: Tubulin Alterations in Docetaxel Resistance

Alteration TypeFunctional ConsequenceClinical Correlation
βIII-tubulin overexpressionReduces docetaxel binding affinity35% of CRPC patients; ↓OS by 2.4 months [7]
βI-tubulin F270I mutationAlters drug-binding site conformationConfirmed in DTX-resistant PCa cell lines [1]
Microtubule-associated protein tau (MAPT) upregulationStabilizes tubulin architectureKnockdown restores sensitivity [1]
ERG rearrangementAlters microtubule dynamics via β-tubulin interaction2-fold higher resistance risk in CRPC [1]

Apoptosis Induction via Bcl-2 Downregulation

Beyond mitotic disruption, docetaxel directly triggers apoptosis through Bcl-2 inactivation. In prostate (DU145, LNCaP) and lung (A549) cancer models, docetaxel phosphorylates Bcl-2 at serine 70 residues within 6–12 hours post-treatment. Phosphorylation inactivates Bcl-2’s anti-apoptotic function, enabling cytochrome c release from mitochondria and subsequent caspase-3/-7 activation [3] [8]. This process is concentration-dependent:

  • Low concentrations (2–4 nM): Induce aberrant mitosis followed by delayed necrosis [10].
  • High concentrations (≥100 nM): Trigger mitotic arrest and rapid apoptosis [10].

Co-administration with all-trans retinoic acid (ATRA) synergistically enhances Bcl-2 downregulation. ATRA suppresses docetaxel-induced MAPK signaling, further reducing Bcl-2 expression and increasing caspase cleavage by >60% compared to docetaxel alone [8]. Additional apoptotic pathways include:

  • Fas Upregulation: Docetaxel elevates Fas receptor transcription in A549 lung cancer cells, amplifying extrinsic apoptosis [3].
  • Annexin V Binding: Early phosphatidylserine externalization confirms membrane changes preceding DNA fragmentation [3].

Table 2: Apoptotic Markers Modulated by Docetaxel

BiomarkerChange Induced by DocetaxelFunctional Outcome
Bcl-2Phosphorylation/inactivation ↓expression↑Cytochrome c release; caspase activation [8]
Fas receptorTranscriptional upregulationEnhanced extrinsic apoptosis [3]
Annexin V bindingEarly cell surface translocationMembrane phospholipid dysregulation [3]
Sub-G1 DNA contentHypodiploid peak formationDNA fragmentation [10]

Cell Cycle Arrest at G2/M Phase

Docetaxel’s microtubule stabilization activates the spindle assembly checkpoint (SAC), arresting cells at G2/M transition. In renal clear cell carcinoma (RCC), docetaxel (10–100 nM) induces dose-dependent G2/M accumulation, with 78% of cells arrested at 48 hours [4]. Key molecular regulators include:

  • Cdc2 Kinase Inactivation: Docetaxel phosphorylates cdc2 at inhibitory sites (Tyr15), blocking cyclin B1/cdc2 complex activity required for mitotic entry [8].
  • p27 Upregulation: Enhanced expression of this cyclin-dependent kinase inhibitor reinforces cell cycle arrest [6].
  • MAPK Pathway Suppression: Docetaxel inhibits ERK1/2 and p38 phosphorylation in RCC, preventing stress-induced rescue from mitotic arrest [4].

Notably, ATRA counteracts docetaxel-induced cdc2 phosphorylation, partially reversing G2/M arrest and pushing cells toward apoptosis [8]. Cell fate post-arrest depends on concentration:

  • Low-dose exposure: Cells exit mitosis as multinucleated polyploids via necrosis [10].
  • High-dose exposure: Sustained SAC activation promotes apoptosis [4].

Table 3: Cell Cycle Effects of Docetaxel

TargetEffect of DocetaxelBiological Consequence
Spindle assembly checkpointPerpetual activationG2/M phase arrest [4]
cdc2 kinasePhosphorylation at Tyr15Inactivated cyclin B1/cdc2 complex [8]
p27Upregulated expressionCDK inhibition; reinforced arrest [6]
ERK1/2 & p38DephosphorylationBlocked survival signaling [4]

Synergistic Interactions with Cyclophosphamide

Preclinical and clinical data demonstrate supra-additive effects when docetaxel combines with cyclophosphamide. In MA 13/C mammary adenocarcinoma models, the combination achieves 60–70% tumor growth inhibition at doses where each agent alone shows minimal efficacy [5] [9]. The synergy arises from complementary mechanisms:

  • Cyclophosphamide: Generates phosphoramide mustard metabolites causing DNA cross-links and strand breaks, inducing cell-cycle-nonspecific damage [9].
  • Docetaxel: Arrests cells in G2/M phase, rendering them vulnerable to DNA-damaging agents [5].

A phase I trial (n=45) established optimal dosing:

  • Previously treated patients: Cyclophosphamide 700 mg/m² + docetaxel 75 mg/m²
  • Treatment-naïve patients: Cyclophosphamide 800 mg/m² + docetaxel 75 mg/m² [9]

Notably, metastatic breast cancer patients (n=32) showed a 69% objective response rate (3 complete, 19 partial responses). Granulocyte colony-stimulating factor (G-CSF) failed to enable further dose escalation due to dose-limiting neutropenic fever [5] [9].

Table 4: Docetaxel/Cyclophosphamide Combination Efficacy

Patient PopulationRecommended Dose (mg/m²)Response RateDose-Limiting Toxicity
Previously treatedCyclophosphamide 700 + Docetaxel 7551% across solid tumorsNeutropenic fever [9]
Treatment-naïveCyclophosphamide 800 + Docetaxel 7569% in metastatic breast cancerNeutropenia (51% of patients) [9]

Compounds Mentioned in Article

Docetaxel, Cyclophosphamide, Paclitaxel, All-trans retinoic acid (ATRA), Filgrastim (G-CSF), Dexamethasone, 10-Deacetylbaccatin III.

Properties

CAS Number

114915-20-7

Product Name

Docetaxel

Molecular Formula

C10H12N2

Synonyms

Benzenepropanoic acid, β-[[(1,1-dimethylethoxy)carbonyl]amino]-α-hydroxy-, 12b-(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,6,11-trihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.